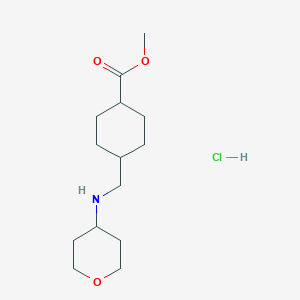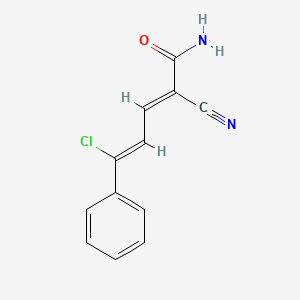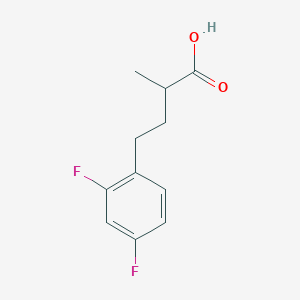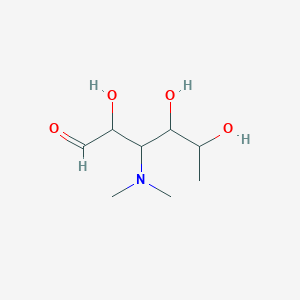
3-(Dimethylamino)-2,4,5-trihydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycaminose is an unusual dideoxy sugar found attached to the antibiotic tylosin, a commonly used veterinary therapeutic. It is synthesized by the Gram-positive bacterium Streptomyces fradiae as a dTDP-linked sugar . Mycaminose is a critical structural element in the bioactivity of many natural products, particularly macrolide antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves several enzymatic steps. The first step, catalyzed by a nucleotidyltransferase referred to as TylA1, involves the attachment of D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-60 hydroxyl group and oxidation of the C-40 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-30 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .
Industrial Production Methods: Industrial production of mycaminose typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process may include controlled acid hydrolysis of tylosin to produce mycaminose .
化学反応の分析
Types of Reactions: Mycaminose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Mycaminose can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use nucleophiles like ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of mycaminose, such as dimethylamino derivatives and keto derivatives .
科学的研究の応用
Mycaminose has several scientific research applications:
Chemistry: It is used in the synthesis of glycosylated natural products and as a building block for complex molecules.
Medicine: It is a component of tylosin, which is used as an antibiotic in veterinary medicine.
Industry: Mycaminose is used in the production of antibiotics and other pharmaceuticals.
作用機序
The mechanism of action of mycaminose involves its incorporation into macrolide antibiotics, which bind to the bacterial ribosome and inhibit protein synthesis. This binding occurs in the nascent peptide exit tunnel near the peptidyl transferase center, preventing the elongation of the peptide chain . The molecular targets include the ribosomal RNA and associated proteins .
類似化合物との比較
Desosamine: Another deoxy sugar found in macrolide antibiotics.
Mycarose: A sugar similar to mycaminose, also found in tylosin.
Olivose: A deoxy sugar involved in the biosynthesis of other macrolides.
Uniqueness: Mycaminose is unique due to its specific role in the biosynthesis of tylosin and its structural features, such as the dimethylamino group at the C-30 position . This structural uniqueness contributes to its specific biological activity and its importance in the synthesis of macrolide antibiotics .
特性
IUPAC Name |
3-(dimethylamino)-2,4,5-trihydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPCLYLISRDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)N(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
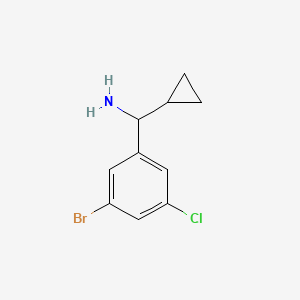
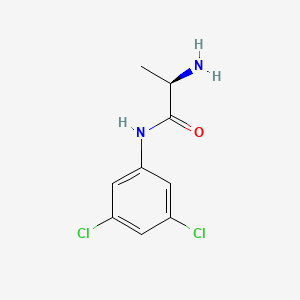
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)


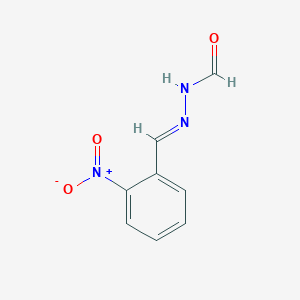
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
